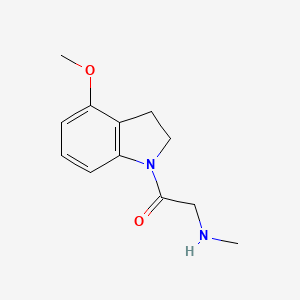![molecular formula C9H13N5O2 B1477186 5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098032-73-4](/img/structure/B1477186.png)
5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . The structure also includes an azidoethyl group and a methyl group attached to the pyrrole ring .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives involves a five-membered ring with alternating single and double bonds, contributing to its aromaticity . The azidoethyl group and the methyl group are likely attached to the carbon atoms in the pyrrole ring .科学的研究の応用
Organic Electronics and Photovoltaic Applications
The synthesis and properties of pyrrolo[3,4-c]pyrrole-1,3-dione-based polymer semiconductors have shown promising applications in organic thin film transistors. These polymers exhibit high LUMO levels and promising p-channel charge transport performance, indicating their potential in electronic devices (Chang Guo, Bin Sun, Yuning Li, 2014) Polymer Chemistry.
Electron Transport Materials
Novel alcohol-soluble n-type conjugated polyelectrolytes based on pyrrolo[3,4-c]pyrrole derivatives have been synthesized for use as electron transport layers in inverted polymer solar cells. These materials, characterized by high conductivity and electron mobility, facilitate electron extraction and reduce exciton recombination, leading to improved power conversion efficiency (Lin Hu, Feiyan Wu, Chunquan Li, et al., 2015) Macromolecules.
Photoluminescent Materials
Conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units have demonstrated strong photoluminescence, stability, and suitability for electronic applications. These materials show promise for use in optoelectronic devices due to their strong photoluminescence and high photochemical stability (T. Beyerlein, B. Tieke, 2000) Macromolecular Rapid Communications.
Polymer Synthesis and Chemical Properties
The chemical synthesis of pyrrolo[3,4-c]pyrrole derivatives, including discussions on different synthetic routes and their applications in creating advanced materials, highlights the versatility of these compounds in designing novel polymers with specific properties for various applications (O. V. Ershov, A. I. Ershova, 2020) Chemistry of Heterocyclic Compounds.
Luminescent Polymers
Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units have been synthesized and characterized for their luminescent properties. These materials exhibit strong fluorescence and are soluble in common organic solvents, making them candidates for use in light-emitting devices (Kai A. I. Zhang, B. Tieke, 2008) Macromolecules.
特性
IUPAC Name |
5-(2-azidoethyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c1-13-8(15)6-4-14(3-2-11-12-10)5-7(6)9(13)16/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLNQPRZRCFFOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)CCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477103.png)
![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one](/img/structure/B1477105.png)
![3-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477106.png)


![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)acetic acid](/img/structure/B1477111.png)
![4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid](/img/structure/B1477112.png)
![2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1477113.png)
![4-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1477116.png)
![5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1477118.png)
![6-Methoxy-3-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B1477120.png)
![2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477121.png)
![3-(3-Chloropyrazin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1477124.png)
![6-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)nicotinic acid](/img/structure/B1477125.png)
